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molecular formula C11H13NO B8643926 6-(Pyridin-3-YL)hex-5-YN-1-OL CAS No. 88940-60-7

6-(Pyridin-3-YL)hex-5-YN-1-OL

Cat. No. B8643926
M. Wt: 175.23 g/mol
InChI Key: UQAOPTCZIRNCAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04551460

Procedure details

A dry 250 ml B 3-neck flask was fitted with a gas inlet tube extending nearly to the bottom of the flask and was charged with 9.81 ml of 3-bromopyridine, 11.8 g of 5-hexyn-1-ol, 40 ml of distilled triethylamine and 60 ml of dichloromethane. The mixture was degassed with argon for 15 minutes and 0.70 g of bis(triphenylphosphine)palladium dichloride and 0.13 g of cuprous iodide were added. The flask was evacuated and filled three times with argon and the reaction was heated to reflux for 2 hours. The cooled mixture was diluted with dichloromethane and was washed with water and brine, dried (potassium carbonate) and concentrated to 20 g of a dark red oil which was used directly in the next step. A portion was chromatographed over 70 g of silica gel eluting with 1:1 ethyl acetate-hexane containing 1% triethylamine to yield a colorless oil which was evaporatively distilled, bp 145°-150° C./0.1 mm to give an analytical sample of 6-(3-pyridinyl)-5-hexyn-1-ol.
Quantity
9.81 mL
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.[CH2:8]([OH:14])[CH2:9][CH2:10][CH2:11][C:12]#[CH:13].C(N(CC)CC)C>ClCCl>[N:4]1[CH:5]=[CH:6][CH:7]=[C:2]([C:13]#[C:12][CH2:11][CH2:10][CH2:9][CH2:8][OH:14])[CH:3]=1

Inputs

Step One
Name
Quantity
9.81 mL
Type
reactant
Smiles
BrC=1C=NC=CC1
Name
Quantity
11.8 g
Type
reactant
Smiles
C(CCCC#C)O
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A dry 250 ml B 3-neck flask was fitted with a gas inlet tube
CUSTOM
Type
CUSTOM
Details
The mixture was degassed with argon for 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
0.70 g of bis(triphenylphosphine)palladium dichloride and 0.13 g of cuprous iodide were added
CUSTOM
Type
CUSTOM
Details
The flask was evacuated
ADDITION
Type
ADDITION
Details
filled three times with argon
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
The cooled mixture was diluted with dichloromethane
WASH
Type
WASH
Details
was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (potassium carbonate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 20 g of a dark red oil which
CUSTOM
Type
CUSTOM
Details
A portion was chromatographed over 70 g of silica gel eluting with 1:1 ethyl acetate-hexane containing 1% triethylamine
CUSTOM
Type
CUSTOM
Details
to yield a colorless oil which
DISTILLATION
Type
DISTILLATION
Details
was evaporatively distilled

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)C#CCCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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